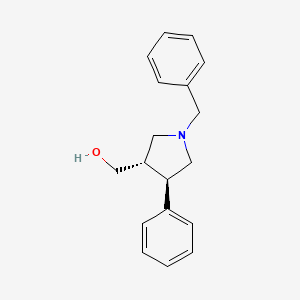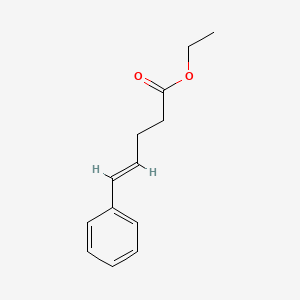![molecular formula C15H17NO2S B11720275 (1R,5S)-9-(4-methylbenzenesulfonyl)-9-azabicyclo[3.3.1]nona-2,6-diene](/img/structure/B11720275.png)
(1R,5S)-9-(4-methylbenzenesulfonyl)-9-azabicyclo[3.3.1]nona-2,6-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,5S)-9-(4-methylbenzenesulfonyl)-9-azabicyclo[331]nona-2,6-diene is a bicyclic compound with a unique structure that includes a sulfonyl group attached to a nitrogen atom within the bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-9-(4-methylbenzenesulfonyl)-9-azabicyclo[3.3.1]nona-2,6-diene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic core, which can be derived from readily available starting materials such as cyclohexadiene derivatives.
Formation of the Bicyclic Core: The bicyclic core is formed through a series of cyclization reactions, often involving the use of strong acids or bases to facilitate the formation of the desired ring structure.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Final Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and efficiency, as well as implementing continuous flow processes to enhance production rates.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-9-(4-methylbenzenesulfonyl)-9-azabicyclo[3.3.1]nona-2,6-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Corresponding substituted products with nucleophiles.
Scientific Research Applications
(1R,5S)-9-(4-methylbenzenesulfonyl)-9-azabicyclo[3.3.1]nona-2,6-diene has several scientific research applications:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological disorders.
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,5S)-9-(4-methylbenzenesulfonyl)-9-azabicyclo[3.3.1]nona-2,6-diene involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecule and exerting the desired effect.
Comparison with Similar Compounds
Similar Compounds
2,36,7-dibenzobicyclo[3.3.1]nona-2,6-diene-4,8-dione: This compound shares a similar bicyclic structure but differs in the functional groups attached.
4,8-dimethylbicyclo[3.3.1]nona-3,7-diene-2,6-dione: Another bicyclic compound with different substituents, used in various synthetic applications.
Uniqueness
(1R,5S)-9-(4-methylbenzenesulfonyl)-9-azabicyclo[331]nona-2,6-diene is unique due to the presence of the sulfonyl group attached to the nitrogen atom within the bicyclic framework
Properties
Molecular Formula |
C15H17NO2S |
|---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
(1S,5R)-9-(4-methylphenyl)sulfonyl-9-azabicyclo[3.3.1]nona-2,6-diene |
InChI |
InChI=1S/C15H17NO2S/c1-12-8-10-15(11-9-12)19(17,18)16-13-4-2-5-14(16)7-3-6-13/h2-4,7-11,13-14H,5-6H2,1H3/t13-,14- |
InChI Key |
KJGDBZDLANAJKW-HDJSIYSDSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2[C@@H]3CC=C[C@@H]2CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3CC=CC2CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Methoxymethyl)adamantan-1-yl]methanol](/img/structure/B11720192.png)
![5-ethyl-2-methoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B11720195.png)
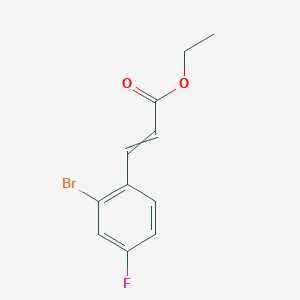
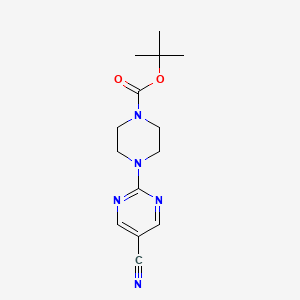
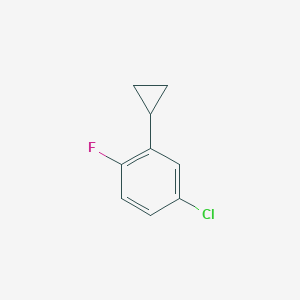
![1-[3-(Methylsulfonyl)phenyl]cyclobutanecarboxylic Acid](/img/structure/B11720223.png)

![2-[Bis(2,2-difluoroethoxy)methoxy]-1,1-difluoroethane](/img/structure/B11720238.png)
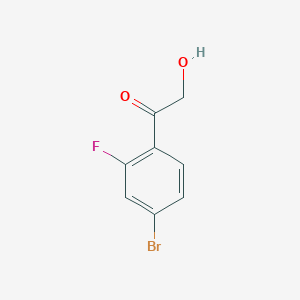
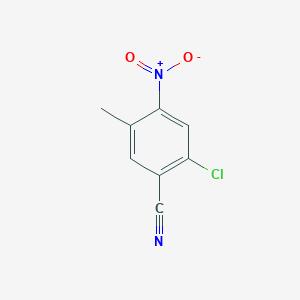
![2-[2-(2-Methylphenyl)-2-oxoethylidene]-4-thiazolidinone](/img/structure/B11720256.png)

